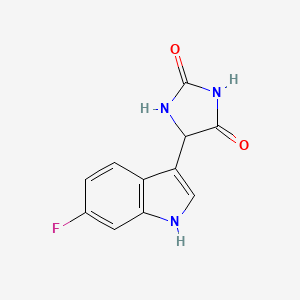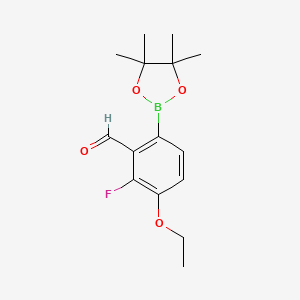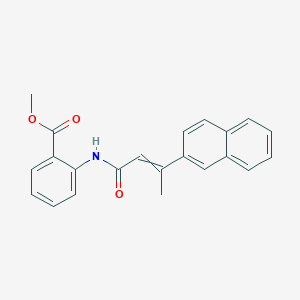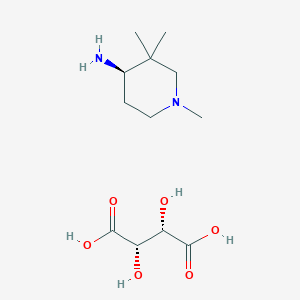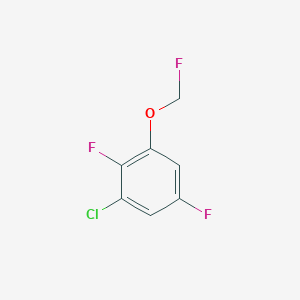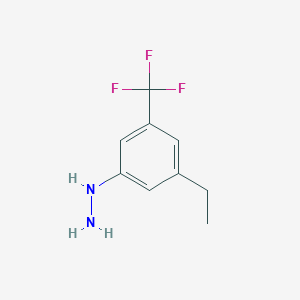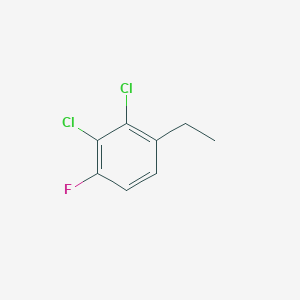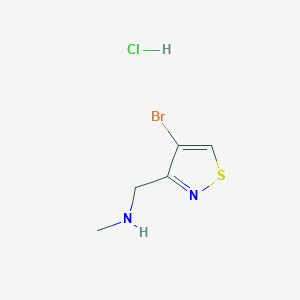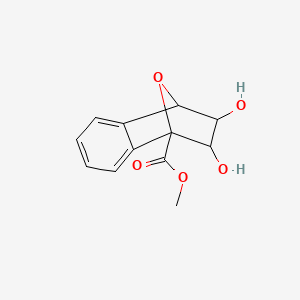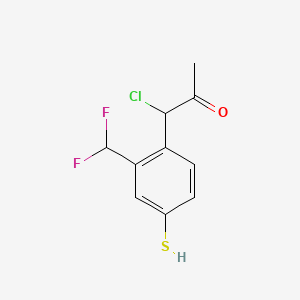![molecular formula C23H27NO4 B14038970 (4'S)-Ethyl 1'-benzyl-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylate](/img/structure/B14038970.png)
(4'S)-Ethyl 1'-benzyl-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4’S)-Ethyl 1’-benzyl-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a chroman and a pyrrolidine ring, making it a significant molecule in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’S)-Ethyl 1’-benzyl-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylate typically involves multiple steps. One common method includes the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by cyclization reactions . Another approach involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization with trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(4’S)-Ethyl 1’-benzyl-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
(4’S)-Ethyl 1’-benzyl-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as chiral organogels.
作用機序
The mechanism of action of (4’S)-Ethyl 1’-benzyl-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
4-Chromanone Derivatives: These compounds share the chromanone skeleton and exhibit similar biological activities.
Spiro Compounds: Other spiro compounds with different ring systems but similar spiro linkages.
Benzylidene-4-chromanones: These compounds have a benzylidene group attached to the chromanone ring and show comparable chemical reactivity.
Uniqueness
(4’S)-Ethyl 1’-benzyl-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylate is unique due to its specific spiro linkage between the chroman and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C23H27NO4 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
ethyl (3'S)-1'-benzyl-8-methoxyspiro[2,3-dihydrochromene-4,4'-pyrrolidine]-3'-carboxylate |
InChI |
InChI=1S/C23H27NO4/c1-3-27-22(25)19-15-24(14-17-8-5-4-6-9-17)16-23(19)12-13-28-21-18(23)10-7-11-20(21)26-2/h4-11,19H,3,12-16H2,1-2H3/t19-,23?/m0/s1 |
InChIキー |
NFONKAWVVRIRND-HSTJUUNISA-N |
異性体SMILES |
CCOC(=O)[C@@H]1CN(CC12CCOC3=C2C=CC=C3OC)CC4=CC=CC=C4 |
正規SMILES |
CCOC(=O)C1CN(CC12CCOC3=C2C=CC=C3OC)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


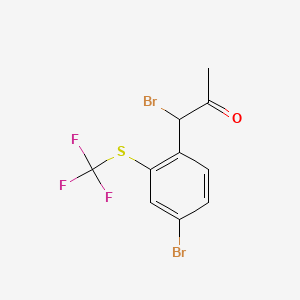
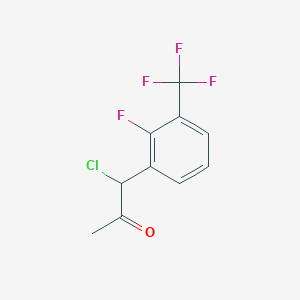
![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)
